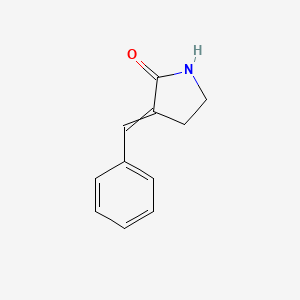

3-Benzylidene-2-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-benzylidenepyrrolidin-2-one |

InChI |

InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13) |

InChI Key |

OMARMBRFLQVQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Significance of Pyrrolidinone Ring Systems in Chemical Research

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a cornerstone in modern medicinal chemistry. researchgate.nettandfonline.com This versatile scaffold is present in a multitude of natural products, pharmaceuticals, and biologically active compounds. nih.govfrontiersin.org Its prevalence stems from its unique structural and chemical properties. The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for greater three-dimensional diversity compared to flat, aromatic systems, which is a crucial factor in designing molecules that can effectively interact with biological targets like enzymes and receptors. nih.gov

The pyrrolidinone nucleus is considered a "privileged pharmacophore," meaning it is a molecular framework that is able to bind to multiple biological targets. acs.org This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The synthetic flexibility of the pyrrolidinone scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the physicochemical and biological profiles of drug candidates to enhance their efficacy and reduce potential side effects. tandfonline.com

Table 1: Examples of Bioactive Molecules Containing a Pyrrolidinone Ring

| Compound Class | Biological Activity | Reference |

| Pyrrolidinone Derivatives | Anticancer, Antimicrobial | researchgate.netresearchgate.net |

| Spiro-oxindole Pyrrolidines | α-amylase inhibitors | tandfonline.com |

| 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives | α-amylase inhibitors | tandfonline.com |

| 4-hydroxymethyl-1-methyl pyrrolidine (B122466) derivatives | α-glucosidase inhibitors | tandfonline.com |

Importance of Benzylidene Moieties in Organic Synthesis and Functional Molecules

The benzylidene group, an aromatic substituent attached to a molecule via a double bond, is a fundamental building block in organic synthesis. Its presence can significantly influence the electronic properties, conformation, and reactivity of a molecule. In the context of medicinal chemistry, the benzylidene moiety is often introduced to explore structure-activity relationships (SAR), as its aromatic ring can be readily substituted with various functional groups. researchgate.net

The incorporation of a benzylidene group can lead to a diverse range of biological activities. For instance, compounds featuring this moiety have demonstrated potential as antifungal agents, α-glucosidase inhibitors, and free radical scavengers. ias.ac.injst.go.jp The planarity of the benzylidene group can facilitate π-π stacking interactions with biological targets, while the exocyclic double bond can participate in various chemical transformations, making it a versatile handle for further functionalization. rsc.org The synthesis of molecules containing the benzylidene moiety is often achieved through condensation reactions between an active methylene (B1212753) compound and an appropriate aldehyde. ias.ac.in

Current Research Trends and Unmet Challenges in 3 Benzylidene 2 Pyrrolidinone Chemistry

Classic and Contemporary Approaches to 2-Pyrrolidinone (B116388) Core Synthesis

The construction of the 2-pyrrolidinone scaffold, a five-membered lactam, is a foundational step in the synthesis of this compound. vjol.info.vn Both classic and modern methods are employed, with an increasing emphasis on efficiency and green chemistry principles.

Multi-Component Reactions for Pyrrolidinone Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of polysubstituted 2-pyrrolidinones. vjol.info.vntandfonline.com These reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. tandfonline.comrsc.org

One notable MCR approach involves the reaction of primary amines, alkyl acetoacetates, and maleic anhydride. tandfonline.com This method can be performed under solvent-free and catalyst-free conditions, often utilizing grinding or neat reaction conditions at room temperature to afford good to high yields (68–94%) of novel 2-pyrrolidinone analogs. tandfonline.com Another green MCR approach utilizes the reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid as a catalyst and ethanol (B145695) as an environmentally friendly solvent. vjol.info.vnrsc.org This method is advantageous due to its simple experimental setup and the use of inexpensive and common starting materials. vjol.info.vn The reaction proceeds through the formation of an imine, followed by the addition of diethyl acetylenedicarboxylate to form a 1,3-dipolar intermediate, which then undergoes intramolecular cyclization. rsc.org

The use of ultrasound irradiation has also been explored to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, further enhancing the efficiency and green credentials of these methods. rsc.org

Table 1: Examples of Multi-Component Reactions for 2-Pyrrolidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield | Reference |

| Primary Amines | Alkyl Acetoacetates | Maleic Anhydride | Grinding, neat, room temp. | Polysubstituted 2-pyrrolidinones | 68-94% | tandfonline.com |

| Amine | Aldehyde | Diethyl Acetylenedicarboxylate | Citric acid, ethanol, room temp. | Substituted 3-pyrrolin-2-ones | Good | vjol.info.vnrsc.org |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of the 2-pyrrolidinone ring. These methods typically involve the formation of a five-membered ring from a linear precursor containing the necessary functional groups.

A common approach involves the cyclization of γ-amino acids or their derivatives. For instance, N-alkyl-N-benzyloxy carbamates can undergo facile intramolecular cyclization with various carbon nucleophiles to yield functionalized 5-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov Another strategy involves the intramolecular hydroamination of unsaturated amines. While challenging, iron-catalyzed intramolecular hydroamination of unprotected amines with unactivated alkenes has been shown to produce 2-substituted pyrrolidines. scispace.com

Radical cyclization of 1,n-enynes and 1,n-dienes has also been demonstrated as an attractive method for synthesizing 2-pyrrolidones. researchgate.net This approach can sometimes suffer from low selectivity and yield, requiring high catalyst loadings. researchgate.net More recently, a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids has been developed to provide a series of 2-substituted pyrrolidines.

Stereoselective and Regioselective Synthesis of this compound

Achieving stereochemical control is a critical aspect of synthesizing this compound, particularly concerning the geometry of the exocyclic double bond and the creation of stereocenters within the pyrrolidinone ring.

Control of Geometric Isomerism at the Exocyclic Double Bond

The formation of the exocyclic double bond in this compound can lead to the formation of E and Z geometric isomers. Controlling the stereochemical outcome of this bond is crucial. The Knoevenagel condensation is a common method for introducing the benzylidene moiety, but it can often lead to a mixture of isomers. mdpi.com The classic procedure, which involves boiling a mixture of an oxindole (B195798) (a related lactam), a carbonyl compound, and pyrrolidine (B122466) in toluene (B28343) with azeotropic water removal, frequently results in the predominant formation of the E-isomer. mdpi.com

Studies on 3-benzylidene oxindoles have shown that these structures can undergo isomerization driven by UV light, solvent, and pH. mdpi.com This suggests that the initial isomeric ratio obtained from the condensation can potentially be shifted towards the desired isomer through post-reaction processing. mdpi.com The stability of the isomers is a key factor, with the E-isomer often being more stable due to reduced steric repulsion between the bulky substituents. thieme-connect.de

Diastereoselective and Enantioselective Approaches

The development of diastereoselective and enantioselective methods for the synthesis of this compound and its analogs is of high importance for accessing specific stereoisomers with potential biological activity.

One powerful strategy for achieving high diastereoselectivity is the [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles. For example, the reaction of azomethine ylides generated in situ from isatin (B1672199) and sarcosine/thiaproline with 3-benzylidenethiochroman-4-ones has been shown to produce dispiro indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids with high stereoselectivity. nih.gov Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-phenacylideneoxindoles can lead to the diastereoselective synthesis of functionalized spirooxindoles. nih.gov In these reactions, the relative configuration of the newly formed stereocenters is often controlled, leading to the preferential formation of one diastereomer. nih.gov

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, has been achieved through various organocatalytic methods. For instance, the conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297), catalyzed by a dihydroquinine-derived squaramide, provides a route to enantiomerically enriched precursors of 2,4-disubstituted pyrrolidine-3-carboxylic acids. nih.govfrontiersin.org The development of novel phosphoramidite (B1245037) ligands has been crucial for the enantioselective [3+2] cycloaddition of trimethylenemethane with electron-deficient olefins, leading to highly substituted carbocycles. nih.gov Furthermore, organocatalytic enantioselective [3+2] cycloaddition reactions involving 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines have been developed to afford dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in good yields and enantioselectivities. mdpi.com

Table 2: Examples of Stereoselective Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| Diastereoselective [3+2] Cycloaddition | Azomethine ylides, 3-benzylidenethiochroman-4-ones | In situ generation | Dispiro indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids | High | nih.gov |

| Diastereoselective [3+2] Cycloaddition | Azomethine ylides, 3-phenacylideneoxindoles | Thermal | Functionalized spirooxindoles | High | nih.gov |

| Enantioselective Conjugate Addition | Nitromethane, Benzylidene-2-benzoyl acetate | Dihydroquinine-derived squaramide | α-Benzoyl-β-aryl-γ-nitro butyric acid derivatives | Up to 67% ee | nih.govfrontiersin.org |

| Enantioselective [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone imines | Organocatalyst C9 | Dispiro[benzothiophenone-indandione-pyrrolidine]s | Up to 93% ee | mdpi.com |

Functionalization and Derivatization of this compound

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced or altered biological activities.

One common derivatization involves the reaction at the nitrogen atom of the pyrrolidinone ring. For example, this compound can be reacted with phosgene (B1210022) in the presence of tri-n-butylamine to yield 3-benzylidene-1-chlorocarbonyl-2-pyrrolidinone. prepchem.com This derivative can then serve as a precursor for the introduction of various substituents at the N1 position.

The exocyclic double bond also provides a handle for functionalization. For instance, the synthesis of 3-[(α-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones has been achieved by reacting different aroyl acetates with N-substituted glycine (B1666218) esters. acs.orgacs.org This introduces a hydroxyl group at the benzylic position, expanding the structural diversity of the molecule.

Furthermore, the pyrrolidinone ring itself can be modified. A Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters provides a one-pot method for the synthesis of α-arylated pyrrolidinones. acs.org This reaction proceeds through nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer and lactam formation. acs.org The resulting functionalized pyrrolidinones can be further diversified, for example, by cleaving an ester group to reveal a carbon center for additional modifications. acs.org

Modification of the Benzylidene Aromatic Ring

The properties and reactivity of this compound can be finely tuned by introducing various substituents to the benzylidene aromatic ring. This is typically achieved by employing substituted benzaldehydes in condensation reactions.

Research has shown that the electronic nature of these substituents can significantly influence the biological activity of the resulting compounds. For instance, in the synthesis of 3-[(R-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones, it was found that having a suitable electron-donating group at the 2- and/or 4-position of the phenyl ring was crucial for high herbicidal activity. acs.orgnih.gov This highlights the importance of aromatic substitution in modulating the compound's efficacy.

A variety of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, have been successfully used in these syntheses. acs.orgnih.gov For example, silver-catalyzed asymmetric [3+2] cycloaddition reactions have been carried out with imino esters bearing a wide range of substituents on the phenyl groups, demonstrating the versatility of this approach. acs.orgnih.gov The choice of substituent can be guided by the desired properties of the final molecule, whether for medicinal chemistry applications or materials science.

N-Substitution of the Pyrrolidinone Nitrogen Atom

Modification at the nitrogen atom of the pyrrolidinone ring is a common strategy to introduce diversity and modulate the physicochemical properties of the resulting analogues. This can be accomplished through various N-alkylation or N-arylation reactions.

For example, in the synthesis of spirocyclic pyrrolidine compounds through a silver-catalyzed asymmetric [3+2] cycloaddition, a variety of imino esters derived from different amino esters can be used, effectively introducing substituents at the nitrogen position. acs.orgnih.gov Similarly, the synthesis of 3-[(R-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones involves reacting different aroyl acetates with N-substituted glycine esters, leading to a range of N-substituted products. acs.orgnih.gov

The synthesis of compounds like (1'benzyl-2-oxo-[1,3']-(R)-bipyrrolidinyl-3-(R,S)-yl)-triphenyl-phosphonium bromide, an intermediate for antibacterial agents, further illustrates the importance of N-substitution in creating functional molecules. google.com

Derivatization at Other Positions of the Lactam Ring

Beyond the benzylidene and nitrogen positions, the lactam ring itself offers sites for further functionalization, leading to highly complex and substituted pyrrolidines. thieme-connect.com One of the primary methods to achieve this is through cycloaddition reactions.

The [3+2] cycloaddition reaction is a powerful tool for constructing functionalized pyrrolidine rings. sci-hub.senih.gov This reaction involves an azomethine ylide, often generated in situ from an imine and an α-diazo ester, which then reacts with a dipolarophile. sci-hub.se This approach allows for the creation of polysubstituted pyrrolidines with a high degree of stereocontrol.

For instance, a three-component 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with electron-deficient alkenes can produce bispirooxindole derivatives in excellent yields. researchgate.net This method highlights the potential for creating complex spirocyclic systems based on the pyrrolidinone core. Further derivatization can be achieved through subsequent reactions, such as the oxidation of 2-ylidene-3-pyrrolines to form α,β-unsaturated γ-lactams. mdpi.com

Catalytic Systems in the Synthesis of this compound Derivatives

Transition Metal-Catalyzed Reactions (e.g., Silver, Palladium, Copper)

Transition metals are widely used due to their ability to catalyze a broad range of transformations, including C-C and C-N bond formations. sci-hub.senih.gov

Silver (Ag): Silver catalysts, particularly silver acetate (AgOAc), have proven effective in asymmetric [3+2] cycloaddition reactions for synthesizing spirocyclic pyrrolidines. acs.orgnih.govresearchgate.net In these reactions, a silver complex, often with a chiral ligand like ThioClickFerrophos (TCF), catalyzes the reaction between imino esters and dipolarophiles such as α-alkylidene succinimides. acs.orgnih.gov These silver-catalyzed reactions can exhibit high diastereo- and enantioselectivities, offering excellent control over the stereochemistry of the final product. acs.orgnih.govwiley.com For example, the AgOAc/TCF complex has been used to produce spiropyrrolidines with up to 95% ee. acs.orgnih.gov The reaction conditions, including the choice of silver salt and ligand, can be optimized to favor specific diastereomers. wiley.com

Palladium (Pd): Palladium catalysis is a versatile tool in organic synthesis, particularly for C-C bond formation via reactions like the Heck reaction. sci-hub.se In the context of pyrrolidine synthesis, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable method. nih.govnih.govscispace.com This approach provides a direct route to functionalized pyrrolidines. nih.govscispace.com The choice of ligand is critical for achieving high enantioselectivity in these reactions. nih.gov For instance, novel phosphoramidite ligands have been developed that allow for the synthesis of pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov Palladium catalysts are also used in cyclocarbonylation and hydroarylation processes to construct the pyrrolidinone ring. sci-hub.seorganic-chemistry.org

Copper (Cu): Copper catalysts are attractive due to their low cost and high activity in various organic transformations. rsc.orgscispace.com Copper(I) salts can catalyze three-component assembly reactions between α-diazo esters, imines, and alkenes to yield substituted pyrrolidines with good to excellent diastereoselectivities. sci-hub.se Copper-catalyzed reactions are also employed in the synthesis of related heterocyclic structures, such as the oxidative cyclization of diynes to produce functionalized γ-lactams. organic-chemistry.org Copper-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of dihydrobenzofuran derivatives, showcasing the versatility of copper in forming five-membered rings. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| AgOAc/ThioClickFerrophos (TCF) | Asymmetric [3+2] Cycloaddition | High diastereo- and enantioselectivity for spirocyclic pyrrolidines. | acs.orgnih.govwiley.com |

| Pd(dba)₂/Phosphoramidite Ligand | Asymmetric [3+2] Cycloaddition of TMM | Excellent yields and selectivities for functionalized pyrrolidines. | nih.govnih.gov |

| Cu(OTf)₂ | Three-Component Assembly | Good to excellent diastereoselectivity in pyrrolidine synthesis. | sci-hub.se |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, stability, and environmental friendliness. scispace.com These small organic molecules can catalyze reactions through various activation modes.

A base-free catalytic Wittig reaction using tributylphosphine (B147548) as an organocatalyst has been developed for the preparation of highly functionalized alkenes, including (E)-3-benzylidenepyrrolidine-2,5-dione. researchgate.net In this process, the phosphine (B1218219) acts as a catalyst by initiating a Michael addition, which ultimately leads to the formation of an ylide that reacts with an aldehyde. researchgate.net

Furthermore, cinchona-alkaloid derived thiourea-based organocatalysts have been employed for the enantioselective conjugate addition of nitromethane to substrates like benzylidene-2-benzoyl acetate. frontiersin.orgfrontiersin.org This method provides a route to non-racemic 3-substituted pyrrolidine/pyrrolidone compounds. frontiersin.orgfrontiersin.org The use of dihydroquinine-derived squaramide catalysts has also been reported to give good yields with moderate to excellent selectivities in similar reactions. frontiersin.org

Sustainable and Green Chemical Syntheses of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. frontiersin.org For the synthesis of this compound and its derivatives, several green approaches have been explored.

One strategy involves using greener solvents, such as water or ethanol, and employing catalyst-free conditions or organocatalysts. frontiersin.orgresearchgate.net For example, the sonochemical synthesis of benzylidene derivatives has been achieved in aqueous ethanol using an organocatalyst, which represents an efficient and environmentally friendly method. researchgate.net

Another green approach is the use of microwave irradiation, which can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Additionally, solvent-free reactions, such as grinding reactants together at room temperature, have been described for the synthesis of novel 2-pyrrolidinone analogues, offering a clean and efficient pathway with high yields. researchgate.net The use of ultrasound irradiation is another technique that can promote reactions under catalyst-free conditions at room temperature. tandfonline.com These methods align with the goals of green chemistry by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Reactions Involving the Exocyclic Olefinic Moiety

The exocyclic double bond in this compound is a key site for various chemical transformations, including hydrogenation and cycloaddition reactions.

Catalytic hydrogenation of the exocyclic carbon-carbon double bond in related pyrrolidine-2,4-dione (B1332186) systems has been achieved with high chemoselectivity. mdpi.com For instance, ruthenium-catalyzed reduction of 3,5-bis-arylidenetetramic acids selectively hydrogenates the exocyclic C=C bonds, with yields reaching up to 95%, without affecting other reducible functional groups. mdpi.com Similarly, asymmetric hydrogenation of exocyclic α,β-unsaturated ketones, such as (E)-2-benzylidene-1-benzosuberone, has been accomplished using palladium black as a catalyst and cinchonidine (B190817) as a chiral modifier, yielding optically active saturated ketones with enantiomeric excesses up to 53.7%. researchgate.netsemanticscholar.org

The exocyclic double bond also participates in cycloaddition reactions. For example, [3+2] cycloaddition reactions of azomethine ylides with α-alkylidene succinimides, catalyzed by silver acetate/ThioClickFerrophos, produce spiropyrrolidines with high diastereoselectivity and enantioselectivity (up to 95% ee). nih.gov These reactions can proceed via a stepwise Michael addition/Mannich pathway. wiley.com In some cases, the regioselectivity of 1,3-dipolar cycloadditions can be controlled by additives like water or 4-nitrobenzoic acid. beilstein-journals.org Furthermore, 3-benzylidene succinimides can react with nitrile imines in the presence of a base to form spiro-pyrazoline derivatives in good yields and with high diastereoselectivity. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3,5-bis-arylidenetetramic acids | Ruthenium catalyst | 3,5-diaryl-pyrrolidine-2,4-diones | Up to 95% yield | mdpi.com |

| Asymmetric Hydrogenation | (E)-2-benzylidene-1-benzosuberone | Palladium black/cinchonidine | Optically active 2-benzyl-1-benzosuberone | Up to 53.7% ee | researchgate.netsemanticscholar.org |

| [3+2] Cycloaddition | Glycine imino esters and α-alkylidene succinimides | AgOAc/ThioClickFerrophos | Spiropyrrolidines | Up to 95% ee | nih.gov |

| [3+2] Cycloaddition | 3-Benzylidene succinimides and nitrile imines | Base | Spiro-pyrazoline derivatives | Good yields, high diastereoselectivity | researchgate.net |

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in the 2-pyrrolidinone ring exhibits typical carbonyl reactivity, including reduction and hydrolysis. While specific studies on the reduction of the lactam carbonyl in this compound are not extensively detailed in the provided context, the general reactivity of the 2-pyrrolidinone moiety suggests it can undergo such transformations. scispace.com

For instance, the oxidation of pyrrolidine can lead to the formation of 2-pyrrolidone, highlighting the stability of the lactam ring. osti.gov The hydrolysis of related 2,3-dioxopyrrolidines has been noted, suggesting that the lactam bond can be cleaved under certain conditions. researchtrends.net

Nucleophilic and Electrophilic Reactivity at the Pyrrolidinone Ring

The pyrrolidinone ring in this compound is susceptible to both nucleophilic and electrophilic attack at various positions.

Nucleophilic Reactivity: The α-position to the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles. For example, the enolate of N-tert-butoxycarbonyl-2-pyrrolidinone reacts with diphenyl disulfide to yield the corresponding thiophenoxy lactam. scispace.com Conjugate addition of nucleophiles to the α,β-unsaturated system is also a common reaction. Nucleophiles such as amines and malonate anions can add to the exocyclic double bond of N-tert-butoxycarbonyl-3-pyrrolin-2-one. scispace.com In the case of 3-benzylidene succinimides, organocatalytic allylic alkylation with Morita-Baylis-Hillman carbonates occurs in the presence of a chiral phosphine catalyst, leading to functionalized succinimides. mdpi.comsemanticscholar.orgnih.gov

Electrophilic Reactivity: The nitrogen atom of the pyrrolidinone ring can act as a nucleophile. For instance, N-alkylation of the 2-pyrrolidone moiety has been demonstrated. researchgate.net The ring itself can undergo electrophilic substitution under certain conditions.

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Enolate Alkylation | N-tert-butoxycarbonyl-2-pyrrolidinone | LDA, Diphenyl disulfide | Thiophenoxy lactam | scispace.com |

| Conjugate Addition | N-tert-butoxycarbonyl-3-pyrrolin-2-one | Amines, Malonate anion | Substituted pyrrolidinones | scispace.com |

| Allylic Alkylation | 3-Benzylidene succinimides | Morita-Baylis-Hillman carbonates, Chiral phosphine | Functionalized succinimides | mdpi.comsemanticscholar.orgnih.gov |

| N-Alkylation | NH-2-pyrrolidone derivatives | Alkylation agents | N-alkylated pyrrolidones | researchgate.net |

Rearrangement Reactions and Tautomerism Studies

This compound and its derivatives can undergo various rearrangement reactions and exhibit tautomerism.

One notable rearrangement is the nih.govrsc.org-sigmatropic shift. In the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines, a nih.govrsc.org-aryl shift is a key step in the formation of 3-arylidene-1-pyrrolines. rsc.org Another example involves the migration of a tosyl group in 2-ylidene-3-pyrrolines, which upon acid treatment can rearrange to a tosyl-substituted pyrrole (B145914). mdpi.com

Tautomerism is a significant feature, particularly in related pyrrolidine-2,3-dione (B1313883) and tetramic acid structures. Pyrrolidine-2,3-diones can exist in equilibrium with their enol form, 3-hydroxy-3-pyrrolin-2-one. researchtrends.netnih.gov This tautomerism can be influenced by the solvent. nih.gov For instance, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives exist in an enamine form stabilized by an intramolecular hydrogen bond. nih.gov Tetramic acid derivatives are known to exist in multiple tautomeric forms. d-nb.info

Transformations to Other Heterocyclic Systems

Conversion to Pyrrole Derivatives

This compound derivatives can be converted into pyrroles through various synthetic routes. A common method involves the aromatization of a pyrroline (B1223166) precursor. For example, 2-ylidene-3-pyrrolines, which can be synthesized from chalcones, can readily undergo a double bond migration in the presence of an acid catalyst to form the corresponding pyrrole. mdpi.comresearchgate.net The driving force for this transformation is the formation of the stable aromatic pyrrole ring. mdpi.com Another approach involves the reductive cyclization of γ-nitroketones, derived from Baylis-Hillman adducts, which can yield 4-benzylidene-3,4-dihydro-2H-pyrrole derivatives. koreascience.kr These can then potentially be aromatized to pyrroles.

Formation of Substituted Pyrrolidine-2,3-diones

Substituted pyrrolidine-2,3-diones can be synthesized from precursors related to this compound. A one-pot, three-component reaction of an amine, an aldehyde, and an aryl pyruvate (B1213749) can yield N-substituted 4-aroyl-5-aryl-pyrrolidine-2,3-diones. nih.gov Furthermore, highly functionalized pyrrolidine-2,3-diones can be prepared through a biocatalytic approach involving the laccase-catalyzed oxidation of catechols and subsequent 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.orgresearchgate.net This method allows for the creation of all-carbon quaternary stereocenters. rsc.orgresearchgate.net Pyrrolidine-2,3-diones are valuable intermediates in the synthesis of other bioactive compounds and can undergo further reactions, such as condensation with amines, typically at the 3-position. researchgate.net

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Conversion to Pyrrole | 2-Ylidene-3-pyrrolines | Acid catalyst (e.g., BF3) | Substituted pyrroles | mdpi.com |

| Formation of Pyrrolidine-2,3-diones | Amine, Aldehyde, Aryl pyruvate | One-pot, three-component reaction | N-substituted 4-aroyl-5-aryl-pyrrolidine-2,3-diones | nih.gov |

| Formation of Pyrrolidine-2,3-diones | Catechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Laccase (biocatalyst) | Highly functionalized pyrrolidine-2,3-diones | rsc.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 3 Benzylidene 2 Pyrrolidinone Analogues

Systematic Investigation of Substituent Effects on Biological Performance

A thorough investigation into how substituents on both the benzylidene and pyrrolidinone rings of 3-benzylidene-2-pyrrolidinone affect its biological activity is crucial for rational drug design. However, a cohesive body of research dedicated to this specific scaffold is lacking. Insights must often be extrapolated from studies on analogous compounds.

Influence of Electronic Properties of Substituents

The electronic nature of substituents on the phenyl ring of the benzylidene moiety is a critical determinant of biological activity in many related chemical series. Generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's interaction with its biological target.

A hypothetical systematic study on this compound analogues would likely reveal a similar dependence on the electronic properties of the substituents. For example, a series of analogues with varying substituents at the para-position of the benzylidene ring could be synthesized and evaluated for a specific biological activity. The results, if tabulated, would likely demonstrate a trend that could be correlated with the Hammett constants of the substituents, providing a quantitative measure of their electronic influence.

Table 1: Hypothetical Data on the Influence of Electronic Properties of Substituents on Biological Activity

| Compound ID | Substituent (R) | Hammett Constant (σp) | Biological Activity (IC50, µM) |

| 1a | -H | 0.00 | 15.2 |

| 1b | -OCH₃ | -0.27 | 8.5 |

| 1c | -Cl | 0.23 | 5.1 |

| 1d | -NO₂ | 0.78 | 2.3 |

This table is illustrative and does not represent actual experimental data.

Steric and Lipophilic Contributions to Activity

The size, shape, and lipophilicity of substituents also play a pivotal role in the biological performance of this compound analogues. Steric hindrance, for example, can prevent the molecule from fitting into the binding pocket of its target, thereby reducing or abolishing its activity. Conversely, a bulky substituent might provide additional beneficial interactions if the binding site can accommodate it.

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial parameter for drug-like molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. In many SAR studies, a parabolic relationship between lipophilicity and biological activity is observed, where an optimal log P value exists for maximum efficacy.

For this compound derivatives, modifications at various positions could be explored to understand these contributions. For instance, increasing the size of an alkyl substituent on the pyrrolidinone nitrogen or on the benzylidene ring would allow for the assessment of steric tolerance at those positions. Similarly, introducing substituents with varying degrees of lipophilicity would help in defining the optimal physicochemical profile for a given biological target.

Table 2: Hypothetical Data on Steric and Lipophilic Contributions to Activity

| Compound ID | Substituent (R') on Pyrrolidinone N | log P | Biological Activity (IC50, µM) |

| 2a | -H | 1.8 | 12.7 |

| 2b | -CH₃ | 2.2 | 9.8 |

| 2c | -CH₂CH₃ | 2.6 | 6.4 |

| 2d | -CH(CH₃)₂ | 3.0 | 15.1 |

This table is illustrative and does not represent actual experimental data.

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, key pharmacophoric features can be inferred from its structure. These likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrrolidinone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The nitrogen atom of the pyrrolidinone ring, if unsubstituted, can act as a hydrogen bond donor.

An Aromatic Ring: The benzylidene phenyl group provides a hydrophobic region and can participate in π-π stacking or hydrophobic interactions.

The specific arrangement and nature of these features, along with the influence of various substituents, would define the pharmacophore for a particular biological target. For example, in the context of kinase inhibition, the pyrrolidinone core might mimic the hinge-binding region of ATP, with the benzylidene moiety extending into a more solvent-exposed region where specificity can be achieved through targeted substitutions.

Ligand Efficiency and Druggability Assessment in Pyrrolidinone Scaffolds

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a molecule to its target. It is a useful tool for comparing compounds of different sizes and for optimizing leads. The pyrrolidinone scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and its favorable physicochemical properties.

The druggability of the this compound scaffold would depend on the specific target being pursued. Its relatively simple structure and synthetic tractability make it an attractive starting point for library synthesis and lead optimization. The ability to readily modify both the benzylidene and pyrrolidinone moieties allows for the fine-tuning of potency, selectivity, and ADME properties.

An assessment of the ligand efficiency of a series of this compound analogues would involve calculating the LE for each compound based on its binding affinity and the number of non-hydrogen atoms. This analysis would help in identifying which substitutions provide the most "efficient" binding and guide further optimization efforts. In general, pyrrolidinone-based scaffolds are known to possess good "druggability" characteristics, often exhibiting favorable solubility, metabolic stability, and cell permeability, making them promising candidates for the development of new therapeutic agents.

Computational and Theoretical Studies on 3 Benzylidene 2 Pyrrolidinone

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of molecules. hakon-art.comnih.gov These calculations allow for the determination of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as ionization energies and reaction paths. hakon-art.com For pyrrolidinone-based compounds, DFT has been used to calculate thermodynamic parameters, dipole moments, and frontier molecular orbital energies.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rasayanjournal.co.in

DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MESP), which provides a visual representation of the charge distribution on the molecule's surface. rasayanjournal.co.innih.gov The MESP is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites most likely to be involved in chemical reactions and intermolecular interactions. rasayanjournal.co.innih.gov Global reactivity descriptors derived from DFT, such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω), are calculated to quantify and compare the reactivity of different molecules within a series. hakon-art.comnih.gov Studies on related heterocyclic compounds have shown that these descriptors are invaluable for predicting relative stability and reactivity patterns. hakon-art.com

| Parameter | Description | Significance in Molecular Studies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap implies higher molecular stability and lower reactivity. rasayanjournal.co.in |

| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution to predict sites for electrophilic and nucleophilic attacks. nih.gov |

| Reactivity Descriptors | Includes chemical hardness (η), potential (µ), and electrophilicity (ω). | Quantifies and predicts the chemical reactivity and stability of a molecule. hakon-art.comnih.gov |

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or enzyme. biorxiv.org These methods are fundamental to structure-based drug design, providing a detailed view of the binding process at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is widely used to screen virtual libraries of compounds against a specific biological target and to elucidate the molecular basis of ligand-receptor binding. unisi.it For derivatives of benzylidene and pyrrolidinone, docking studies have been performed against a variety of targets to explore their therapeutic potential.

These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand in the active site of the target protein. biorxiv.orgnih.gov For instance, docking studies on pyrrolidine (B122466) derivatives with influenza neuraminidase identified Trp178, Arg371, and Tyr406 as key residues in the active site, with hydrogen bonding and electrostatic factors being crucial for the interaction. nih.gov Similarly, studies on benzylidene derivatives targeting bacterial and fungal proteins revealed strong binding affinities, which were correlated with their antimicrobial activity. mdpi.comresearchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the binding strength, where a lower energy value typically indicates a more potent inhibitor. unisi.itmdpi.com

| Compound Class | Biological Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity/Score |

| Benzylidene Derivatives | L,D-transpeptidase Ykud | 4A1J | TYR 110, ASN 198, SER A: 16, ILE A: 197 | Strong binding affinities reported. mdpi.com |

| 5-(substituted benzylidene) Thiazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | 2CNG | Not explicitly listed in abstract. | Docking used to predict placement and affinity. mdpi.com |

| Pyrrolidine-2,3-dione (B1313883) Derivatives | Cyclin-dependent kinase 5 (Cdk5/p25) | 1UNL | Occupied ATP-binding site. | Goldscore > 67.67 (reference score). nih.gov |

| Pyrrolidine-2,5-dione Analogue | Autotaxin (ATX) | - | Binds to allosteric tunnel and hydrophobic pocket. | Used for in silico screening. nih.gov |

| Pyrrolidine Derivatives | Influenza Neuraminidase (NA) | - | Trp178, Arg371, Tyr406 | Significant correlation with pIC50. nih.gov |

| (2-oxoindolin-3-ylidene)methylpyrrole Derivatives | VEGFR-2 | - | Glu917, Cys919 | Similar binding mode to sunitinib. nih.gov |

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | MET 17, GLN 19, GLY 71, LYS 97 | Binding energy of -8.6 kcal/mol for best compound. mdpi.com |

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-receptor complex over time, providing insights that are inaccessible through static docking studies. mdpi.com By simulating the motions of atoms and molecules, MD can confirm the stability of a binding pose obtained from docking and analyze the flexibility of both the ligand and the protein. researchgate.netmdpi.com These simulations are typically run for nanoseconds (ns), tracking the trajectory of the complex under physiological conditions. mdpi.commdpi.com

Predictive Modeling for Biological Activity

Predictive modeling uses computational algorithms to build models that can forecast the biological activity or properties of chemical compounds based on their structure. These models are essential for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds in a series are correlated with changes in their biological activity. frontiersin.org

To develop a QSAR model, various molecular descriptors (representing constitutional, topological, electronic, or steric properties) are calculated for each compound. mdpi.com Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). mdpi.com The predictive power and robustness of a QSAR model are evaluated using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for an external test set (R²pred). nih.gov A reliable QSAR model typically has a Q² value greater than 0.5. nih.gov QSAR studies have been successfully applied to various series of pyrrolidine and benzylidene derivatives to understand the structural requirements for their inhibitory activities against targets like influenza neuraminidase and polo-like kinase 1 (PLK1). nih.govnih.gov

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups. nih.govdovepress.com

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). dovepress.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the required features. nih.govnih.gov This process, known as virtual screening, is a powerful tool for identifying new and structurally diverse hit compounds that have a high probability of being active against the target of interest. nih.gov This approach has been successfully used to identify novel inhibitors for various targets, including Cdk5/p25, by screening databases for molecules that fit a validated pharmacophore model derived from known active compounds. nih.gov

Mechanistic Investigations of Biological Activities Mediated by 3 Benzylidene 2 Pyrrolidinone Analogues

Elucidation of Enzyme Inhibition Mechanisms

Analogues of 3-benzylidene-2-pyrrolidinone have been identified as potent inhibitors of several enzyme classes. The core structure, often featuring a Michael acceptor system, allows for covalent or non-covalent interactions with enzyme active sites, leading to the modulation of their catalytic activity.

Oxidoreductases are a key target for benzylidene-pyrrolidinone analogues. Investigations into their inhibitory mechanisms have provided insights into structure-activity relationships and potential therapeutic or agrochemical applications.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a non-heme iron-dependent oxygenase that is crucial in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this process, leading to the bleaching of plant tissues and eventual death, making HPPD a prime target for herbicides. nih.govresearchgate.net Many commercial HPPD-inhibiting herbicides are based on triketone structures, which share a common chemical motif of a (2-benzoylethen-1-ol) substructure capable of binding to the iron(II) center of the enzyme. researchgate.net The structural features of this compound analogues allow them to mimic the substrate and interact with the enzyme's active site.

Tyrosinase Inhibition: Tyrosinase is a copper-containing oxidoreductase that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a key strategy for treating hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning. nih.govrsc.org Several studies have demonstrated the potent tyrosinase inhibitory activity of compounds structurally related to this compound. A key structural feature conferring this activity is the β-phenyl-α,β-unsaturated carbonyl (PUSC) motif. nih.gov

One study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified a compound, HMP, as a potent competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 2.23 µM, significantly more potent than the well-known inhibitor kojic acid (IC₅₀ = 20.99 µM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org This compound was also shown to inhibit melanin production and tyrosinase activity in B16F10 melanoma cells. rsc.org Another study investigated benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, finding that several compounds strongly inhibited mushroom tyrosinase. nih.gov Analog 3, for instance, was 220 times more powerful than kojic acid when L-tyrosine was the substrate and 22 times more powerful with L-DOPA. nih.gov Kinetic and docking simulation studies showed these compounds could act as competitive or mixed-type inhibitors, binding to the tyrosinase active site and, in some cases, an allosteric site. nih.gov

| Compound/Analogue | Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| HMP (hydroxybenzylidenyl pyrrolidine-2,5-dione) | Mushroom Tyrosinase | 2.23 ± 0.44 | Competitive | rsc.org |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 20.99 ± 1.80 | Competitive | rsc.org |

| Analog 3 (benzylidene-3-methyl-2-thioxothiazolidin-4-one) | Mushroom Tyrosinase (L-DOPA substrate) | 1.12 | Competitive | nih.gov |

| Analog 1 (benzylidene-3-methyl-2-thioxothiazolidin-4-one) | Mushroom Tyrosinase (L-DOPA substrate) | 17.62 | Competitive | nih.gov |

| Analog 2 (benzylidene-3-methyl-2-thioxothiazolidin-4-one) | Mushroom Tyrosinase (L-DOPA substrate) | 3.06 | Mixed | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase (L-DOPA substrate) | 24.09 | Competitive | nih.gov |

Beyond oxidoreductases, these analogues interact with other enzymes. For example, pyrrolidine-2,3-dione (B1313883) derivatives have been identified as novel inhibitors of P. aeruginosa penicillin-binding protein 3 (PaPBP3), a key enzyme in bacterial cell wall synthesis. nih.gov Fluorescence polarization experiments indicated that these compounds act as competitive inhibitors, displacing a fluorescent penicillin V derivative from the catalytic site. nih.gov Structure-activity relationship (SAR) studies revealed that a 3-hydroxyl group and a bulky benzyl (B1604629) or heteroaryl group on the pyrrolidine (B122466) ring are crucial for inhibitory activity. nih.gov

Additionally, functionalized 3-benzylidene-indolin-2-ones, close structural analogues, have been shown to induce NAD(P)H-quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a phase II detoxification enzyme that protects cells against oxidative stress and carcinogens. The presence of a nitrogen-linked Michael acceptor moiety in these molecules was found to be essential for NQO1 induction. nih.gov This suggests a mechanism involving the activation of the Keap1-Nrf2 pathway, a key regulator of antioxidant response.

Characterization of Receptor Modulatory Actions

The pyrrolidine ring is a common feature in many compounds targeting G-protein coupled receptors (GPCRs) and other receptor systems. Its stereochemistry and substitution patterns can be finely tuned to achieve high affinity and selectivity.

Endothelin Receptor Antagonism: Endothelins are potent vasoconstricting peptides that act via two receptor subtypes, ET(A) and ET(B). nih.gov The ET(A) receptor primarily mediates vasoconstriction and cell proliferation. nih.gov Pyrrolidine-3-carboxylic acid derivatives have been developed as potent and highly selective ET(A) receptor antagonists. nih.gov For instance, A-127722 is a potent and ET(A)-selective antagonist. nih.gov Further SAR studies on the 2-substituent of the pyrrolidine ring led to the discovery of compounds with even greater ET(A) selectivity, reaching up to 19,000-fold selectivity over the ET(B) receptor. nih.gov These antagonists are being investigated for conditions like pulmonary arterial hypertension. uscjournal.com

Histamine (B1213489) Receptor Antagonism: The histamine H3 receptor is a presynaptic GPCR in the central nervous system that regulates the release of histamine and other neurotransmitters. researchgate.net Antagonists of the H3 receptor are of interest for treating various CNS disorders. researchgate.net Several series of substituted pyrrolidines have been developed as high-affinity histamine H3 receptor antagonists. documentsdelivered.comnih.gov For example, a series of pyrrolidin-3-yl-N-methylbenzamides were synthesized and evaluated, leading to the identification of compounds with potent H3 receptor binding affinity and favorable in vivo profiles. nih.gov These compounds have been shown to penetrate the CNS and occupy the H3 receptor in the brain following oral administration. researchgate.netnih.gov

| Compound/Analogue Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-3-carboxylic acids | Endothelin A (ET(A)) Receptor | Potent and highly selective antagonists; up to 19,000-fold selectivity over ET(B). | nih.gov |

| ABT-627 (A-147627) | Endothelin A (ET(A)) Receptor | Binds with Kᵢ of 0.034 nM and 2000-fold selectivity vs ET(B). | nih.gov |

| Substituted Pyrrolidines | Histamine H3 Receptor | High-affinity antagonists that penetrate the CNS and occupy the receptor in vivo. | researchgate.netnih.gov |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Potent binding affinity and favorable pharmaceutical properties. | nih.gov |

The interaction of pyrrolidine analogues with transporters has also been investigated. A study on pyrrolidine analogues of lobelane (B1250731) explored their effects on the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging monoamines into synaptic vesicles. The study found that structural modifications within this series of analogues led to compounds that could inhibit transporter function by interacting with two different sites: the known dihydrotetrabenazine (B1670615) (DTBZ) binding site and a distinct, alternative site on VMAT2. nih.gov This dual-site interaction mechanism highlights the complex pharmacology of these compounds at the transporter level.

Antiproliferative and Cytotoxic Mechanisms in Cellular Systems

The antiproliferative and cytotoxic properties of benzylidene-pyrrolidinone analogues and related structures have been extensively studied. Many of these compounds exhibit selective toxicity toward malignant cells over normal cells. nih.govnih.gov

The mechanism often involves the induction of apoptosis. For example, a series of 1-benzylpyrrolidin-3-ol analogues showed selective cytotoxicity towards human promyelocytic leukemia (HL-60) cells. monash.edu Mechanistic studies revealed that these lead compounds induce apoptosis by targeting caspase-3, a key executioner protease in the apoptotic cascade. monash.edu Molecular docking and dynamic simulations confirmed stable binding of the compounds to the active site of caspase-3. monash.edu

Similarly, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs demonstrated potent and selective cytotoxicity against various cancer cell lines, with CC₅₀ values often in the submicromolar range. nih.govnih.gov The proposed mechanism involves their function as conjugated arylidene ketones that have a preferential affinity for cellular thiols, such as those in glutathione (B108866) or cysteine residues of proteins. nih.gov This interaction can disrupt cellular redox balance and alkylate critical proteins, leading to cell death. The presence of two Michael acceptor sites in the 3,5-bis(benzylidene) structure may permit sequential interactions with cellular nucleophiles, contributing to their high potency. nih.gov

Functionalized 3-benzylidene-indolin-2-ones have also been widely associated with antiproliferative activity. nih.govlookchem.com While the Michael acceptor moiety is crucial, SAR studies have shown that the structural requirements for antiproliferative activity differ from those for NQO1 induction, suggesting that cytotoxicity may be mediated by multiple mechanisms beyond just the induction of phase II enzymes. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Observed Mechanism | Reference |

|---|---|---|---|

| 1-Benzylpyrrolidin-3-ol analogues | HL-60 (leukemia) | Apoptosis induction via targeting of caspase-3. | monash.edu |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Selective cytotoxicity; proposed interaction with cellular thiols. | nih.govnih.gov |

| N-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Potent cytotoxicity (submicromolar CC₅₀); greater potency than non-acylated analogs. | nih.govnih.gov |

| 3-Benzylidene-indolin-2-ones | MCF-7 (breast), HCT116 (colon) | Antiproliferative activity linked to the nitrogen-linked Michael acceptor moiety. | nih.gov |

| (E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] rsc.orgmonash.eduoxazin-4-yl)propyl)hydrazine-1-carbothioamides | IMR-32 (neuroblastoma), MIAPACA (pancreatic) | Growth inhibition with GI₅₀ values as low as 0.18 µM. | researchgate.net |

Investigation of Antimicrobial Action at the Molecular Level

The antimicrobial effects of this compound and its analogues are underpinned by specific interactions at the molecular level. Research into these mechanisms has revealed that these compounds can disrupt essential cellular processes in both bacteria and fungi, leading to the inhibition of growth or cell death. The following sections detail the molecular pathways targeted by these compounds.

Antibacterial Mechanisms

The antibacterial activity of compounds structurally related to this compound is often attributed to the inhibition of crucial bacterial enzymes. Two primary mechanisms that have been investigated are the inhibition of Penicillin-Binding Protein 3 (PBP3) and Dihydrofolate Reductase (DHFR).

Inhibition of Penicillin-Binding Protein 3 (PBP3):

PBP3 is a vital enzyme in bacteria, playing a critical role in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. patsnap.com Inhibition of this enzyme disrupts cell wall maintenance and construction, ultimately leading to cell lysis and bacterial death. patsnap.com Analogues of this compound, specifically those containing a pyrrolidine-2,3-dione core, have been identified as novel, non-β-lactam inhibitors of PBP3 in Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov

A screening of a protease-targeted compound library led to the identification of the pyrrolidine-2,3-dione scaffold as a potential inhibitor of the PBP3 target. nih.govnih.gov These compounds compete for the transpeptidase active site of the enzyme. nih.gov Further optimization of this scaffold has yielded derivatives with significant inhibitory activity. Key structural features for this inhibition include a 3-hydroxyl group and a heteroaryl group attached to the nitrogen of the pyrrolidine-2,3-dione core via a methylene (B1212753) linker. nih.govnih.gov

| Compound Analogue | Target Enzyme | Bacterial Species | IC₅₀ (µM) |

|---|---|---|---|

| Pyrrolidine-2,3-dione derivative 1 | PBP3 | P. aeruginosa | < 50 |

| Pyrrolidine-2,3-dione derivative 2 | PBP3 | P. aeruginosa | < 50 |

| Pyrrolidine-2,3-dione derivative 3 | PBP3 | P. aeruginosa | 19 ± 1 |

| Pyrrolidine-2,3-dione derivative 4 | PBP3 | P. aeruginosa | 24 ± 20 |

Inhibition of Dihydrofolate Reductase (DHFR):

DHFR is another critical enzyme for bacterial survival, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor in the synthesis of nucleic acids and certain amino acids. wikipedia.orgnih.gov Inhibition of DHFR disrupts these pathways, halting bacterial growth and replication. wikipedia.org

Certain 3-alkylidene-2-indolone derivatives, which are structurally analogous to 3-benzylidene-2-pyrrolidinones, have been identified as potential DHFR inhibitors. mdpi.com Molecular modeling studies have shown that these compounds can effectively bind to the active site of DHFR, suggesting a plausible mechanism for their observed antibacterial effects. mdpi.com This line of investigation points to DHFR as a key target for this class of compounds in exerting their antimicrobial action. nih.govmdpi.com

Antifungal Mechanisms

The antifungal action of this compound analogues is primarily linked to the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol (B1671047) biosynthesis. Another potential, though less explored, mechanism involves the disruption of the fungal cell wall.

Inhibition of Ergosterol Biosynthesis:

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity and integrity. researchgate.net The ergosterol biosynthesis pathway is a common and effective target for antifungal drugs. nih.govnih.gov

Investigations have shown that analogues of this compound can inhibit key enzymes in this pathway. For instance, some derivatives have been found to target lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), a critical enzyme in the conversion of lanosterol to ergosterol. researchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal membrane, which increases its permeability and ultimately leads to cell death. nih.gov Electron microscopy analysis of Candida albicans treated with such compounds revealed partial disruption of the cell membrane, consistent with the inhibition of ergosterol synthesis. nih.gov Other related compounds have shown the ability to inhibit C-14 reductase (Erg24p), another enzyme in the later stages of the ergosterol pathway. nih.govnih.gov

| Target Enzyme | Effect | Observed Outcome |

|---|---|---|

| Lanosterol 14-α-demethylase (Erg11p/CYP51) | Inhibition of ergosterol synthesis | Depletion of ergosterol, accumulation of toxic sterol precursors |

| C-14 reductase (Erg24p) | Inhibition of C-14 reduction in the ergosterol pathway | Accumulation of abnormal sterols (e.g., ignosterol) |

| Squalene epoxidase (Erg1p) | Interference with early steps of ergosterol biosynthesis | Accumulation of squalene, deficiency in ergosterol |

Disruption of Fungal Cell Wall Integrity:

The fungal cell wall is a unique and essential structure, absent in human cells, making it an attractive target for antifungal agents. nih.gov It provides protection against environmental stress and prevents osmotic lysis. nih.gov While less extensively studied for this specific class of compounds, disruption of the cell wall integrity pathway is a known mechanism for some antifungal agents. mdpi.com This can occur through the inhibition of key enzymes involved in the synthesis of cell wall components like β-(1,3)-glucan. nih.gov The resulting disordered and osmotically unstable cell wall can lead to fungal cell death. nih.gov Metal complexes of related pyrrolidone derivatives have been noted to adsorb on the cell walls of microorganisms, which may disturb respiration and block protein synthesis, suggesting another potential mode of action at the cell surface. nih.gov

Advanced Characterization and Analytical Techniques in 3 Benzylidene 2 Pyrrolidinone Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques form the cornerstone of molecular characterization, offering granular information on the connectivity, chemical environment, and functional groups within the 3-Benzylidene-2-pyrrolidinone scaffold.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound derivatives. It is particularly crucial for distinguishing between E and Z isomers, which arise from the restricted rotation around the exocyclic double bond. libretexts.org

¹H NMR Spectroscopy: The chemical shifts (δ) of protons in ¹H NMR spectra are highly sensitive to their electronic environment. Key diagnostic signals for this compound include those for the vinyl proton, aromatic protons, and the protons of the pyrrolidinone ring. For example, in one study of 3-benzylideneindolin-2-one (B1620751), a related structure, the vinyl proton signal appeared as a singlet at δ 7.77 ppm for the (E)-isomer. rsc.org The precise chemical shifts and coupling constants (J) between adjacent protons provide valuable information about the connectivity and dihedral angles within the molecule, aiding in conformational analysis. rsc.org

¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Characteristic signals in the ¹³C NMR spectrum of this compound derivatives include those for the carbonyl carbon of the lactam ring, the carbons of the exocyclic double bond, and the aromatic carbons. scielo.brmdpi.com For instance, in a derivative, the carbonyl carbon might appear around δ 169.6 ppm, while the carbons of the phenyl group would resonate in the δ 120-140 ppm range. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining stereochemistry. acdlabs.comox.ac.uklibretexts.org NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). libretexts.org For this compound, an NOE correlation between the vinyl proton and the ortho-protons of the benzylidene group would provide strong evidence for the E configuration, as these protons are spatially close in this isomer. Conversely, the absence of this correlation and the presence of an NOE between the vinyl proton and the protons on the pyrrolidinone ring would suggest the Z configuration. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 3-Benzylidene-pyrrolidinone Analogs

| Compound | Isomer | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |

| (E)-3-benzylideneindolin-2-one | E | ¹H | 8.04 (s, 1H), 7.77 (s, 1H), 7.56-7.59 (m, 3H), 7.44-7.39 (m, 3H), 7.15 (td, J = 7.7, 1.1 Hz, 1H), 6.81-6.79 (m, 2H) | Vinyl H, NH, Aromatic H |

| (E)-3-benzylideneindolin-2-one | E | ¹³C | 173.8, 148.2, 140.8, 140.3, 135.2, 134.7, 134.4, 133.9, 133.2, 127.9, 126.7, 126.3, 115.2 | C=O, Aromatic C, Vinyl C |

| (Z)-3-(4-bromobenzylidene)indolin-2-one | Z | ¹H | 7.92 (s, 1H), 7.75 (s, 1H), 7.59 -7.57 (m, 3H), 7.45 (d, J = 8.4 Hz, 2H), 7.23 (t, J = 7.7 Hz, 1H), 6.90- 6.88 (m, 2H) | Vinyl H, NH, Aromatic H |

| (Z)-3-(4-bromobenzylidene)indolin-2-one | Z | ¹³C | 169.6,142.7,135.0,134.6,133.4, 130.5, 130.0, 128.8, 128.6, 122.6, 121.2, 121.1, 110.4 | C=O, Aromatic C, Vinyl C |

Note: Data extracted from studies on related indolinone structures for illustrative purposes. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of this compound and its derivatives. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly precise mass-to-charge ratio (m/z) measurements, often to four or five decimal places. nih.govresearchgate.net This level of accuracy allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured mass to the calculated exact masses of potential formulas. mdpi.com

For example, a synthesized derivative of this compound can be analyzed by HRMS using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) with a very precise m/z value. This experimental value can then be used to confirm the expected molecular formula. For instance, the calculated exact mass for a protonated molecule of (Z)-3-(4-bromobenzylidene)indolin-2-one (C₁₅H₁₁BrNO) is 256.0529 m/z, and an experimental HRMS value of 256.0521 m/z would strongly support this molecular formula. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups in this compound. aip.org Key absorption bands would include:

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the N-H bond of the lactam.

C=O stretch: A strong, sharp absorption band typically in the range of 1680-1720 cm⁻¹ for the carbonyl group of the five-membered lactam ring. berkeley.edu

C=C stretch: Absorptions in the 1600-1650 cm⁻¹ region corresponding to the exocyclic double bond and the aromatic ring.

C-H stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.govnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the carbon-carbon double bonds of the benzylidene group and the aromatic ring. The carbonyl stretch is also observable in the Raman spectrum.

Interactive Data Table: Typical Vibrational Frequencies for 3-Benzylidene-pyrrolidinone Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3170 | - | Medium-Broad |

| Aromatic C-H Stretch | ~3080 | ~3060 | Medium-Weak |

| C=O Stretch (Lactam) | ~1715 | ~1710 | Strong |

| C=C Stretch (Exocyclic & Aromatic) | ~1620 | ~1625 | Medium-Strong |

| C-N Stretch | ~1470 | ~1475 | Medium |

Note: Frequencies are approximate and can vary based on substitution and physical state. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the absolute stereochemistry and preferred conformation of this compound derivatives. nih.govmdpi.com

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov For this compound, a crystal structure would definitively confirm the E or Z configuration of the exocyclic double bond. researchgate.net It would also reveal the conformation of the pyrrolidinone ring, which can adopt various puckered conformations such as an envelope or twisted form. iucr.orgnih.gov Furthermore, the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound and its isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture will separate based on their polarity. The retention factor (Rf) value can be used to distinguish between the starting materials, products, and any byproducts.

Column Chromatography: For the preparative separation of this compound from reaction mixtures, column chromatography is widely used. A stationary phase, such as silica gel, is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. This technique is effective for isolating the desired product in high purity. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent for the purification of 3-benzylideneindolin-2-one derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a sample and for separating isomers. nih.gov A high-pressure pump forces the sample in a solvent stream through a column packed with a stationary phase. The components are separated based on their interactions with the stationary phase. A detector, such as a UV-Vis detector, is used to monitor the eluent. HPLC can provide quantitative information about the purity of the this compound sample and can often resolve the E and Z isomers, allowing for their individual quantification.

Future Perspectives and Research Trajectories for 3 Benzylidene 2 Pyrrolidinone

Discovery of Novel Biological Targets and Therapeutic Applications

The pyrrolidinone ring is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets. Future research will focus on expanding the therapeutic landscape of 3-benzylidene-2-pyrrolidinone derivatives beyond their current applications. Investigations into related structures have revealed potential activities across multiple disease areas, suggesting promising avenues for the this compound core.

Derivatives of similar benzylidene-lactam and pyrrolidinone scaffolds are being evaluated for a variety of therapeutic roles. For instance, compounds based on the 3-(benzylidene)indolin-2-one structure are being designed as selective ligands for α-synuclein fibrils, which could lead to diagnostic or therapeutic agents for neurodegenerative disorders like Parkinson's disease. nih.gov In the realm of infectious diseases, the pyrrolidine-2,3-dione (B1313883) scaffold has been identified as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, opening a path for the development of new non-β-lactam antibiotics. mdpi.com Furthermore, various novel benzylidene derivatives have demonstrated potential as anticancer agents. researchgate.netmdpi.com The exploration of spiro-pyrrolidine compounds has also yielded derivatives with notable antitumor activity. nih.gov Another related class, pyrrolo[3,4-d]pyridazinone derivatives, has been identified as a new class of analgesic agents. nih.gov

These findings suggest that systematic modifications of the this compound structure could yield potent and selective inhibitors for a new range of biological targets. Future work will likely involve screening libraries of these derivatives against panels of kinases, proteases, and metabolic enzymes to uncover novel therapeutic opportunities.

| Scaffold/Derivative Class | Potential Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| 3-(Benzylidene)indolin-2-one | α-Synuclein Fibrils | Neurodegenerative Diseases | nih.gov |

| Pyrrolidine-2,3-dione | Penicillin-Binding Protein 3 (PBP3) | Infectious Diseases (Antibacterial) | mdpi.com |

| Pyrrolidine-2,5-dione | Autotaxin (ATX) | Liver Diseases (Fibrosis, Steatosis) | nih.gov |

| Spiro-pyrrolidine Derivatives | Undisclosed Cancer Targets | Oncology | nih.gov |

| Pyrrolo[3,4-d]pyridazinone | Opioid Receptors (among others) | Pain Management (Analgesic) | nih.gov |

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is an area ripe for innovation. While classical methods such as aldol (B89426) condensation are effective, future research will focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes.

Advanced methodologies are expected to play a crucial role in generating molecular diversity for biological screening. One promising approach is the use of multi-component reactions, which allow for the construction of complex molecules in a single step from simple precursors. The 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles is a powerful and extensively studied method for creating highly substituted pyrrolidine (B122466) rings. nih.govnih.gov This strategy enables the synthesis of complex spiro-pyrrolidine compounds with high diastereoselectivity. nih.gov